3,7-Diethylxanthine (CAS 53432-04-5) is a disubstituted xanthine derivative characterized by ethyl groups at the N3 and N7 positions. In chemoinformatics and industrial procurement, it serves primarily as a highly lipophilic precursor for the synthesis of complex N1-substituted xanthines, including experimental phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists [1]. Unlike naturally occurring methylxanthines, the diethyl substitution pattern fundamentally alters the molecule's partition coefficient, significantly enhancing its solubility in organic solvents and lipid matrices [2]. This makes it a critical starting material for developing non-aqueous formulations, soft gelatin capsules, and advanced cardiovascular therapeutics where standard methylxanthines suffer from poor bioavailability or formulation precipitation.
Substituting 3,7-diethylxanthine with more common natural analogs like theobromine (3,7-dimethylxanthine) or theophylline (1,3-dimethylxanthine) typically leads to synthetic or formulation failures [1]. Theobromine is notoriously insoluble in most organic solvents (e.g., ~0.5 mg/mL in ethanol), which severely limits its processability in organic synthesis and causes flocculation in lipid-based drug delivery systems [2]. Theophylline, while widely used, has an open N7 position rather than an open N1 position, meaning any downstream alkylation will yield fundamentally different regioisomers with distinct pharmacological profiles. Therefore, for workflows requiring regiospecific N1-alkylation combined with high core lipophilicity, 3,7-diethylxanthine cannot be replaced by dimethylated benchmarks.
In the synthesis of trisubstituted xanthines, the availability of specific nitrogen positions dictates the final regioisomer. 3,7-Diethylxanthine provides an exclusively open N1 position, ensuring regiospecific alkylation. When reacted with triallyl phosphate at 130°C, 3,7-diethylxanthine achieves a 60% yield of strictly 1-allyl-3,7-diethylxanthine [1]. In contrast, using less substituted precursors like 3-methylxanthine leads to competing reactions at both the N1 and N7 positions, requiring complex downstream chromatographic separation.
| Evidence Dimension | Regiospecific N1-alkylation yield (with trialkyl phosphates) |
| Target Compound Data | 3,7-Diethylxanthine: 60% yield of strictly N1-alkylated product |
| Comparator Or Baseline | Mono-substituted xanthines: Yield mixed N1/N7 regioisomers requiring separation |
| Quantified Difference | 100% regioselectivity for N1 vs. mixed isomers |
| Conditions | Reaction with triallyl phosphate at 130°C for 48 hours |
Ensures high-yield, separation-free synthesis of N1-substituted xanthine derivatives, reducing process time and raw material waste.
The substitution of methyl groups with ethyl groups at the 3 and 7 positions dramatically shifts the partition coefficient of the xanthine core. While theobromine (3,7-dimethylxanthine) exhibits extremely poor solubility in ethanol (approximately 0.5 mg/mL or 0.05%) [1], 3,7-diethylxanthine and its N1-alkylated derivatives routinely achieve solubility exceeding 10% (>100 mg/mL) in ethanol and dimethyl sulfoxide (DMSO) [2]. This massive increase in lipophilicity allows for high-concentration organic reactions and prevents precipitation during solvent-exchange steps in industrial scale-up.
| Evidence Dimension | Solubility in ethanol at 25°C |
| Target Compound Data | 3,7-Diethylxanthine core/derivatives: >100 mg/mL (>10%) |
| Comparator Or Baseline | Theobromine (3,7-dimethylxanthine): ~0.5 mg/mL (0.05%) |
| Quantified Difference | >200-fold increase in ethanol solubility |
| Conditions | Standard temperature and pressure (25°C) in absolute ethanol |
Allows for high-concentration liquid formulations and eliminates the need for massive solvent volumes during industrial synthesis.
For advanced delivery systems such as soft gelatin capsules, the active pharmaceutical ingredient or precursor must remain stable in concentrated liquid cores without crystallizing. 3,7-Diethylxanthine demonstrates high compatibility with polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) solvent matrices [1]. Standard hydrophilic methylxanthines often cause gelling, increased viscosity, or flocculation in these exact same PEG/PVP environments, limiting their maximum dose concentration and shelf-life.
| Evidence Dimension | Stability in concentrated PEG/PVP liquid cores |
| Target Compound Data | 3,7-Diethylxanthine: Maintains stable, non-flocculating solution |
| Comparator Or Baseline | Hydrophilic methylxanthines: Susceptible to gelling, flocculation, and phase separation |
| Quantified Difference | Enables stable concentrated liquid core formulation without phase separation |
| Conditions | Formulation in PEG-12 and soluble PVP (MW 9,000-45,000) matrices |
Critical for procuring materials intended for lipid-based or soft-gelatin encapsulation where precipitation leads to product failure.
Due to its blocked N3 and N7 positions and high regiospecificity, 3,7-diethylxanthine is a highly efficient precursor for synthesizing complex N1-alkylated PDE inhibitors [1]. Its use eliminates the need for costly chromatographic separation of N1/N7 regioisomers, making it highly suitable for bulk pharmaceutical manufacturing.
The enhanced organic solubility of the diethyl core (>100 mg/mL in ethanol) makes this compound highly effective for developing blood-brain barrier (BBB) penetrant adenosine receptor antagonists [2]. It allows medicinal chemists to start with a highly lipophilic scaffold, improving the overall partition coefficient of the final drug candidate compared to theobromine-derived analogs.
Because 3,7-diethylxanthine resists flocculation and gelling in PEG/PVP matrices, it is highly suited for non-aqueous liquid formulations [3]. Formulators can achieve higher active concentrations in soft gelatin capsules without the risk of crystallization or phase separation that plagues traditional methylxanthines.